molecular formula C16H19FN4O2S2 B2596502 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE CAS No. 392297-99-3

2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE

Cat. No.: B2596502
CAS No.: 392297-99-3
M. Wt: 382.47
InChI Key: VBELJUICXPTMMY-UHFFFAOYSA-N
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Description

The compound 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a fluorophenyl moiety.

Properties

IUPAC Name

2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-8-6-5-7-11(12)17/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELJUICXPTMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is electrophilic at the C2 and C5 positions due to electron-withdrawing effects from adjacent nitrogen atoms. Reactions may involve:

Table 1: Reported nucleophilic substitution conditions for thiadiazoles

NucleophileReaction ConditionsProduct TypeSource
AminesDMF, K₂CO₃, 80°C, 12 hrSubstituted thiadiazoles
ThiolsDMSO, Cs₂CO₃, 25°C, 6 hrSulfanyl derivatives
AlcoholsTHF, NaH, 0°C → RT, 24 hrAlkoxy-thiadiazoles

Oxidation of the Sulfanyl Bridge

The methyl sulfanyl (-S-CH₂-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

-S-CH2-H2O2/AcOH-SO-CH2-(sulfoxide)\text{-S-CH}_2\text{-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO-CH}_2\text{-} \quad \text{(sulfoxide)} -S-CH2-KMnO4/H2SO4-SO2-CH2-(sulfone)\text{-S-CH}_2\text{-} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{-SO}_2\text{-CH}_2\text{-} \quad \text{(sulfone)}

Key Observations :

  • Sulfoxide formation occurs selectively at 0°C in acetic acid .

  • Over-oxidation to sulfones requires stronger agents like KMnO₄ .

Hydrolysis of Amide Bonds

The compound contains two amide groups:

  • Primary amide : N-linked to the thiadiazole ring.

  • Secondary amide : Part of the 2-fluorophenylcarbamoyl moiety.

Table 2: Hydrolysis conditions for amide bonds

Amide TypeReagentsConditionsProductSource
Primary amide6N HCl, reflux, 8 hrCarboxylic acid + amineButanoic acid derivative
Secondary amideNaOH (2M), EtOH, 60°C, 6 hrCarboxylate + aniline2-Fluoroaniline

The fluorophenyl group enhances the stability of the secondary amide against hydrolysis due to electron-withdrawing effects .

Electrophilic Aromatic Substitution

The 2-fluorophenyl ring may undergo limited electrophilic substitution due to deactivation by the fluorine atom. Reported modifications include:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding meta-substituted products .

  • Halogenation : Bromination feasible with Br₂/FeBr₃ under high temperatures .

Functionalization via Coupling Reactions

The butanamide chain can participate in cross-coupling reactions using palladium catalysts:

Example : Suzuki-Miyaura coupling with aryl boronic acids:

-CONH-(CH2)3-CH2-Pd(PPh3)4,K2CO3-CONH-(CH2)3-Ar\text{-CONH-(CH}_2\text{)}_3\text{-CH}_2\text{-} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{-CONH-(CH}_2\text{)}_3\text{-Ar}

Optimized conditions involve DMF/H₂O (4:1) at 80°C for 12 hr .

Stability Under Thermal and Photolytic Conditions

  • Thermal stability : Decomposition observed >200°C via TGA.

  • Photolysis : UV irradiation (254 nm) in MeOH leads to cleavage of the sulfanyl bridge, forming disulfides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Ethyl-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate the specific pathways involved.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of thiadiazole derivatives. The compound may modulate inflammatory pathways, providing a basis for its use in treating conditions like arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that 2-Ethyl-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways, leading to apoptosis in cancer cells .

Data Table of Applications

ApplicationMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryModulation of inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and fluorophenyl group could play a role in binding to the target, while the carbamoyl and butanamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulphametheole (CAS 144-82-1)
  • Core Structure : 1,3,4-thiadiazole.
  • Substituents : Methyl group at the thiadiazole ring, sulfanilamide side chain.
  • Activity : Historically used as an antibacterial agent but banned in Sweden due to safety concerns .
  • The ethyl butanamide chain may improve metabolic stability compared to Sulphametheole’s simpler alkyl groups.
N-5-Tetrazolyl Aroylurea Derivatives ()
  • Core Structure : Tetrazole ring.
  • Substituents : Methoxy, bromo, or methylphenyl groups linked via urea.
  • Activity : Demonstrated plant growth regulation (e.g., compound 2h and 2j showed growth-promoting effects) .
  • Key Differences :
    • The thiadiazole core in the target compound offers greater rigidity compared to tetrazole, possibly influencing binding specificity.
    • Fluorophenyl substitution may enhance lipophilicity, aiding membrane penetration in biological systems.
N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetyl Ureas ()
  • Core Structure : 1,2,4-triazole.
  • Substituents : Carboxy groups and aryloxyacetyl chains.
  • Activity : Moderate plant growth regulation .
  • Key Differences :
    • The target compound’s thiadiazole core and fluorophenyl group may confer distinct electronic properties, altering reactivity or target affinity.

Hypothetical Bioactivity and Regulatory Implications

  • Bioactivity Prediction :
    • The fluorophenyl group in the target compound could mimic bioactive motifs seen in agrochemicals (e.g., flufenacet) or pharmaceuticals (e.g., kinase inhibitors).
    • The sulfanyl-carbamoyl linkage may enable hydrogen bonding, a feature critical in enzyme inhibition.
  • Regulatory Considerations :
    • Sulphametheole’s ban highlights the importance of substituent choice in avoiding toxicity .
    • Fluorinated compounds often face stringent regulatory scrutiny due to environmental persistence.

Data Table: Comparative Overview

Compound Core Structure Substituents Hypothetical/Potential Activity Regulatory Status
Target Compound 1,3,4-thiadiazole Ethyl butanamide, fluorophenyl carbamoyl Antimicrobial/Agrochemical Under investigation
Sulphametheole 1,3,4-thiadiazole Methyl, sulfanilamide Antibacterial (banned) Banned in Sweden
N-5-Tetrazolyl 2h Tetrazole Methoxyphenyl urea Plant growth regulation Research phase
Triazolyl Ureas 1,2,4-triazole Aryloxyacetyl, carboxy Plant growth regulation Research phase

Biological Activity

The compound 2-Ethyl-N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the 2-fluorophenyl group and a sulfanyl linkage contributes to its unique chemical behavior and potential biological activity.

Chemical Formula:

C14H16FN3O1S2\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{1}\text{S}_{2}

Biological Activities

  • Antimicrobial Activity
    • Thiadiazole derivatives are recognized for their antibacterial and antifungal properties. Studies indicate that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including resistant strains.
  • Anti-inflammatory Effects
    • Research has shown that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
  • Antitumor Properties
    • Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells, making it a candidate for further anticancer drug development.
  • Neuropharmacological Effects
    • The compound may exhibit anxiolytic and antidepressant-like effects, attributed to its ability to modulate neurotransmitter systems.

The biological activity of 2-Ethyl-N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with the thiadiazole structure often inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells can lead to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal growth
Anti-inflammatoryReduced cytokine levels in animal models
AntitumorInduced apoptosis in cancer cell lines
NeuropharmacologicalAnxiolytic effects observed in behavioral tests

Notable Research

A study published in Pharmaceutical Sciences highlighted the compound's effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics. Another investigation into its anti-inflammatory properties revealed a significant reduction in pro-inflammatory cytokines in murine models when treated with this compound.

Q & A

Q. How can this compound be adapted for materials science applications, such as organic electronics?

  • Methodology : Characterize charge transport properties via field-effect transistor (FET) fabrication. Measure hole/electron mobility using transfer line method (TLM). Optimize thin-film morphology with AFM/GIXRD. Compare with DFT-predicted bandgaps .

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